molecular formula C13H12ClFN2O B1487899 2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 1482965-26-3

2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B1487899
CAS No.: 1482965-26-3
M. Wt: 266.7 g/mol
InChI Key: IXEUAQWUJDOUPX-UHFFFAOYSA-N
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Description

2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring substituted with a 5-fluoropyridin-2-yl group and a chloroethanone moiety

Scientific Research Applications

2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoropyridine with 2,5-dimethylpyrrole under specific conditions to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(5-fluoropyridin-2-yl)ethanone
  • 1-(5-chloro-3-fluoropyridin-2-yl)ethanone
  • (5-chloro-6-fluoropyridin-2-yl)methanamine

Uniqueness

Compared to similar compounds, 2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is unique due to the presence of both the pyrrole and pyridine rings, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O/c1-8-5-11(12(18)6-14)9(2)17(8)13-4-3-10(15)7-16-13/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEUAQWUJDOUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=C(C=C2)F)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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